molecular formula C7H14O3S B13156104 4-Methanesulfonyl-2,2-dimethylbutanal

4-Methanesulfonyl-2,2-dimethylbutanal

Cat. No.: B13156104
M. Wt: 178.25 g/mol
InChI Key: DTGYVVDKOHRBLF-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2,2-dimethylbutanal is an organic compound with the molecular formula C₇H₁₄O₃S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a methanesulfonyl group attached to a dimethylbutanal backbone, which imparts specific reactivity and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2,2-dimethylbutanal typically involves the reaction of 2,2-dimethylbutanal with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2,2-dimethylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methanesulfonyl-2,2-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutanal involves its reactivity with nucleophiles. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-2,2-dimethylbutanoic acid
  • 4-Methanesulfonyl-2,2-dimethylbutanol
  • 4-Methanesulfonyl-2,2-dimethylbutylamine

Uniqueness

4-Methanesulfonyl-2,2-dimethylbutanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

2,2-dimethyl-4-methylsulfonylbutanal

InChI

InChI=1S/C7H14O3S/c1-7(2,6-8)4-5-11(3,9)10/h6H,4-5H2,1-3H3

InChI Key

DTGYVVDKOHRBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)C)C=O

Origin of Product

United States

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